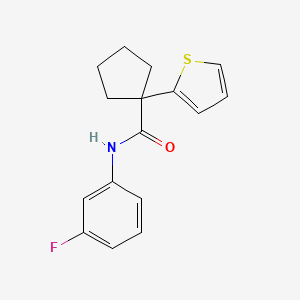

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of cyclopentanecarboxamides It features a fluorophenyl group and a thiophenyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Cyclopentanecarboxamide Core: The cyclopentanecarboxamide core can be synthesized through a reaction between cyclopentanone and an amine, followed by cyclization.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophenyl groups contribute to the compound’s binding affinity and specificity. The cyclopentanecarboxamide core provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(3-fluorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide

- (3-fluorophenyl)(thiophen-2-yl)methanamine

Uniqueness

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentane ring with both fluorophenyl and thiophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly focusing on its antiviral properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO2S. The compound features a cyclopentane ring, a thiophene moiety, and a fluorinated phenyl group, which contribute to its unique biological properties.

Antiviral Properties

Recent studies have identified this compound as a selective inhibitor of host kinases AAK1 and GAK, which are implicated in the life cycle of various viruses, including dengue virus (DENV). The mechanism of action involves interference with the viral entry process by inhibiting these kinases, leading to reduced viral replication.

Table 1: Antiviral Activity Against DENV

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.5 | >100 |

| Control Compound | 10 | 10 |

The data indicates that this compound exhibits significantly lower IC50 values compared to control compounds, showcasing its potential as a therapeutic agent against DENV .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl and thiophene groups can enhance the biological activity of the compound. For instance, the introduction of additional electron-withdrawing groups on the phenyl ring has been shown to improve potency against viral targets.

Table 2: SAR Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of -Cl on phenyl | Increased potency |

| Substitution at thiophene position | Decreased potency |

These findings highlight the importance of specific structural components in determining the efficacy of this compound as an antiviral agent .

Case Studies

A notable study involved testing this compound in human primary monocyte-derived dendritic cells (MDDCs), which more accurately reflect human physiology compared to traditional cell lines. Results demonstrated that treatment with this compound significantly reduced DENV replication without cytotoxic effects.

Case Study Summary:

- Objective : Evaluate antiviral efficacy in MDDCs.

- Findings :

- Significant reduction in DENV load.

- No observable toxicity at effective concentrations.

This study supports the therapeutic potential of the compound in clinical settings where DENV is prevalent .

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-12-5-3-6-13(11-12)18-15(19)16(8-1-2-9-16)14-7-4-10-20-14/h3-7,10-11H,1-2,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKDOSDBDFOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.